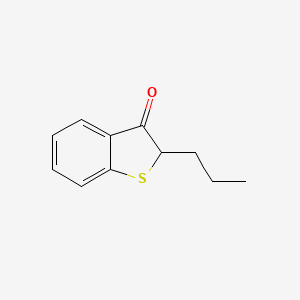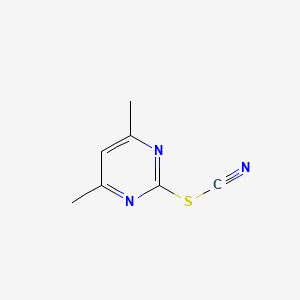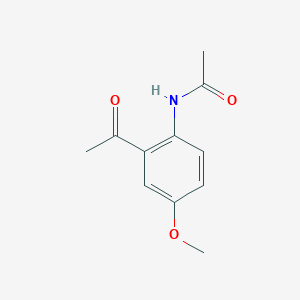![molecular formula C13H18N4O6 B14639526 3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate CAS No. 55304-97-7](/img/structure/B14639526.png)
3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate: is a complex organic compound with a unique structure that includes a pyridine ring, a nitro group, and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate typically involves multi-step organic reactions. One common method includes the nitration of 3-pyridinamine followed by the introduction of the pyrrolidine group through nucleophilic substitution. The final step involves the formation of the ethanedioate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 3-Pyridinamine, 2-amino-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate.
Substitution: Various halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro and pyrrolidine groups on biological systems. It may also serve as a ligand in the study of enzyme interactions.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine moiety can enhance binding affinity to specific targets. These interactions can modulate biological pathways, leading to various effects.
Comparación Con Compuestos Similares
- 2-Pyridinamine, 3-nitro-
- 2-Nitro-N-[2-(1-pyrrolidinyl)ethyl]-3-pyridinamine
Comparison: Compared to similar compounds, 3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of both a nitro group and a pyrrolidine moiety makes it particularly versatile in various applications.
Propiedades
Número CAS |
55304-97-7 |
|---|---|
Fórmula molecular |
C13H18N4O6 |
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
2-nitro-N-(2-pyrrolidin-1-ylethyl)pyridin-3-amine;oxalic acid |
InChI |
InChI=1S/C11H16N4O2.C2H2O4/c16-15(17)11-10(4-3-5-13-11)12-6-9-14-7-1-2-8-14;3-1(4)2(5)6/h3-5,12H,1-2,6-9H2;(H,3,4)(H,5,6) |
Clave InChI |
LIVWXXFTYPUPJM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNC2=C(N=CC=C2)[N+](=O)[O-].C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)


![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)

![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)


![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)

